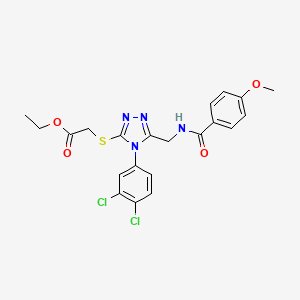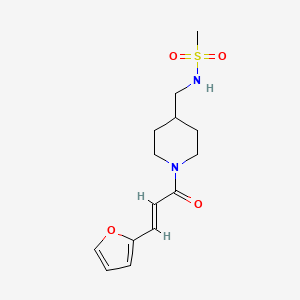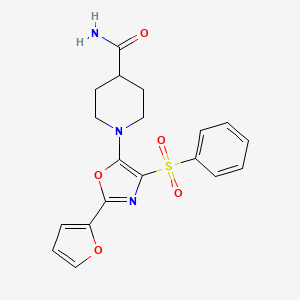
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a thiazolyl urea derivative. Thiazolyl ureas are a class of compounds known for their diverse biological activities, including antitumor and enzyme inhibitory effects. The specific structure of this compound suggests potential biological relevance, possibly as an inhibitor of certain enzymes or as an antitumor agent.
Synthesis Analysis
The synthesis of thiazolyl urea derivatives typically involves the reaction of substituted thiazoles with isocyanates or other suitable reagents to form the urea linkage. In the case of the compound , the synthesis would likely involve a similar strategy, starting with a 4-fluorobenzylthio-substituted thiazole and reacting it with an isocyanate or a similar reagent to introduce the 2-methoxyethylurea moiety .
Molecular Structure Analysis
The molecular structure of thiazolyl urea derivatives is characterized by the presence of a thiazole ring, a urea linkage, and various substituents that can influence the compound's biological activity. The 4-fluorobenzylthio group and the 2-methoxyethyl moiety in the compound of interest are likely to affect its binding to biological targets, such as enzymes, by interacting with hydrophobic pockets or forming hydrogen bonds .
Chemical Reactions Analysis
Thiazolyl ureas can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, they may participate in photodegradation processes, where exposure to light leads to structural rearrangements or the substitution of certain atoms within the molecule. Such reactions can yield photoproducts with different properties and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl ureas, including the compound , are influenced by their molecular structure. The presence of a fluorine atom and a methoxyethyl group can affect the compound's lipophilicity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. The specific activities and properties would need to be determined experimentally through biochemical evaluation and other analytical techniques .
Scientific Research Applications
Synthesis and Chemical Properties
- Derivative Synthesis : Some nitrogen-containing heterocycles have been modified to derive N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the chemical versatility of these compounds for further synthetic applications (Harutyunyan, 2016).
- Optical Behavior : The optical properties of complexes derived from thiazolyl hydrazone ligands were studied, indicating their potential in material science, particularly for optical applications (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
- Deuterium-Labeled Synthesis : The synthesis of a deuterium-labeled version of a related compound, highlighting its importance in pharmacokinetics studies and drug absorption analyses (Liang, Wang, Yan, & Wang, 2020).
Biological and Pharmacological Research
- Inhibitor Studies : Compounds like AR-A014418, a glycogen synthase kinase 3β (GSK-3β) inhibitor, show the role of thiazolyl ureas in inhibiting enzymes relevant to disease pathways. This suggests potential therapeutic applications in diseases where GSK-3β is implicated (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).
- Radiolabeling for PET Studies : Radiolabeling of glycogen synthase kinase-3beta specific inhibitors with carbon-11 for PET studies highlights the application of these compounds in brain research and the study of neurological disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Material Science Applications
- Optical Absorption Properties : The study of optical behavior of thiazolyl hydrazone complexes can contribute to the development of materials with specific optical properties, useful in technologies ranging from sensors to optical devices (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-21-7-6-17-14(20)19-15-18-13(10-23-15)9-22-8-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALYAVJSTYLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)





![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)
